rac-(4aR,8aR)-octahydro-1H-pyrano[3,4-b]pyrazine-2,3-dione, cis
Description
rac-(4aR,8aR)-octahydro-1H-pyrano[3,4-b]pyrazine-2,3-dione, cis is a nitrogen-containing heterocyclic compound This compound features a pyrano ring fused with a pyrazine ring, forming a unique bicyclic structure
Properties
CAS No. |
2648861-15-6 |
|---|---|
Molecular Formula |
C7H10N2O3 |
Molecular Weight |
170.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(4aR,8aR)-octahydro-1H-pyrano[3,4-b]pyrazine-2,3-dione, cis typically involves cyclization reactions. One common method is the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of a suitable dihydropyran derivative with a pyrazine derivative can yield the desired compound. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as sulfuric acid or sodium hydroxide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature and pressure, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
rac-(4aR,8aR)-octahydro-1H-pyrano[3,4-b]pyrazine-2,3-dione, cis undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles like amines or thiols replace specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether under reflux conditions.
Substitution: Amines in the presence of a base like triethylamine at elevated temperatures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
rac-(4aR,8aR)-octahydro-1H-pyrano[3,4-b]pyrazine-2,3-dione, cis has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Researchers explore its use in drug development, particularly for its potential to inhibit specific enzymes or receptors.
Industry: It is used in the development of new materials with unique properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of rac-(4aR,8aR)-octahydro-1H-pyrano[3,4-b]pyrazine-2,3-dione, cis involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to changes in the biological pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
- rac-(4aR,7aS)-octahydro-1H-cyclopenta[b]pyrazine-2,3-dione, cis
- 4H, 8H difurazano [3,4-b; 3′, 4′-e] pyrazine derivatives
- Pyrido[2,3-b]pyrazine derivatives
Uniqueness
rac-(4aR,8aR)-octahydro-1H-pyrano[3,4-b]pyrazine-2,3-dione, cis is unique due to its specific bicyclic structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for targeted research and applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
